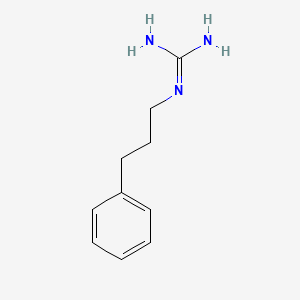

1-(3-Phenylpropyl)guanidine

Description

Contextualization within Guanidine (B92328) Chemistry and its Broad Biological Relevance

The guanidine functional group is a key structural motif found in a wide array of natural products and synthetic molecules of therapeutic interest. nih.govcnr.itnih.gov Chemically, the guanidine moiety is characterized by its high basicity (with a pKa of the conjugate acid around 13.6), a result of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. cnr.itscripps.edud-nb.info This positive charge is stable across a wide range of pH values, enabling the formation of strong, specific intermolecular hydrogen bonds with biological targets such as enzymes and receptors. cnr.it

This ability to form strong interactions makes the guanidine group a valuable pharmacophore in medicinal chemistry and drug design. cnr.ittandfonline.com Compounds incorporating the guanidine scaffold have been investigated for a multitude of therapeutic applications. Research has highlighted their potential as anti-inflammatory agents, central nervous system agents, inhibitors of the Na+/H+ exchanger, and antidiabetic agents. nih.govtandfonline.com Furthermore, guanidine derivatives are explored as chemotherapeutic agents, antimicrobial compounds, and for their role in anion recognition and organocatalysis. nih.govcnr.it The prevalence of the guanidinium side chain in the amino acid arginine underscores its fundamental role in protein structure and function, further cementing the importance of guanidine chemistry in biological systems. nih.govtandfonline.com The versatility and significant biological activity of guanidine-containing molecules have established them as a prominent class of compounds in the development of new therapeutic agents. nih.govmdpi.com

Historical Perspectives on the Investigation of Guanidine Derivatives in Research

The study of guanidine compounds has a long history, dating back to 1861 when it was first isolated by Adolph Strecker. d-nb.inforesearchgate.net Initially, research into guanidine derivatives focused on their potential as antimicrobial and antiparasitic agents. mdpi.com Over the decades, the recognized therapeutic potential of these compounds has expanded significantly. mdpi.com A key moment in the clinical biochemistry of guanidino compounds was the observation of guanidinosuccinic acid in the urine of uremic patients in 1963, which spurred further exploration into their role in renal diseases. researchgate.net

The evolution of research has been greatly facilitated by advancements in synthetic methodologies. mdpi.com Innovations such as metal-catalyzed reactions and multicomponent reactions have allowed for the creation of structurally diverse and biologically potent guanidine analogs. mdpi.com Historically, guanidine salts were produced from dicyandiamide (B1669379), cyanamide (B42294), or urea. researchgate.net These synthetic advancements have been crucial in designing and functionalizing guanidine frameworks to explore a wide range of biological activities. mdpi.com Today, guanidine derivatives are investigated for a vast spectrum of applications, from their use as protein denaturants in biotechnology to their role as active components in pharmaceuticals. researchgate.net

Research Findings on Guanidine Derivatives

Research into substituted guanidine compounds has yielded significant findings, particularly in the field of antimicrobial discovery. The structural modifications of a core guanidine scaffold can lead to potent biological activity.

For instance, studies on bis-cyclic guanidines have demonstrated that the nature of the substituent on the guanidine nitrogen atoms plays a crucial role in their antimicrobial efficacy. A compound featuring a 3-phenylpropyl group attached to the guanidine nitrogen showed potent activity against Clostridium difficile. nih.gov This highlights the importance of hydrophobic substituents in enhancing interaction with bacterial membranes. nih.gov

Table 1: Antimicrobial Activity of Selected Bis-Cyclic Guanidine Derivatives against C. difficile

| Compound | Substituent on Guanidine | Linker between Guanidine Rings | MIC (µg/mL) nih.gov |

|---|---|---|---|

| 1 | None | p-phenylenediamine (B122844) | 128 |

| 4 | Ethyl | p-phenylenediamine | 8.0 |

| 6 | 3-Phenylpropyl | p-phenylenediamine | 1.0 |

| 7 | Cyclohexane propyl | p-phenylenediamine | 4.0 |

The synthesis of N-substituted guanidines like 1-(3-phenylpropyl)guanidine can be achieved through established chemical reactions. One documented method involves the reaction of the corresponding amine with a guanidinylating agent in a suitable solvent.

Table 2: Synthesis of this compound Hydrochloride

| Reactant 1 | Reactant 2 | Solvent | Base | Outcome raineslab.com |

|---|

Note: DMF (Dimethylformamide), DIEA (N,N-Diisopropylethylamine)

In other research, 2-Carbamoyl-1-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenylpropyl)guanidine was identified as a potent and selective human histamine (B1213489) H3 receptor (hH3R) inverse agonist, demonstrating the versatility of the 3-phenylpropyl guanidine structure in targeting specific receptor subtypes. ebi.ac.uknih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpropyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPPGLNWEIAUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393203 | |

| Record name | 2-(3-phenylpropyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-21-1 | |

| Record name | N-(3-Phenylpropyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7565-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007565211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-phenylpropyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLPROPYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCU844M3TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigation of Biological Activities and Pharmacological Implications

Broad-Spectrum Bioactivity Profiles of Guanidine (B92328) Compounds

The guanidinium (B1211019) group, which is protonated at physiological pH, can engage in crucial interactions with biological targets like carboxylates and phosphates, making it a valuable motif in drug design. researchgate.netmdpi.com Research has explored the utility of guanidine-containing molecules as antimicrobial, antiviral, anticancer, and antiparasitic agents. researchgate.netnih.gov

The guanidine functional group is a cornerstone in the development of antimicrobial agents, found in established drugs like the antibiotic streptomycin (B1217042) and the antiseptic chlorhexidine. researchgate.netmdpi.com Guanidine compounds have demonstrated efficacy against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netpurkh.comcnr.it Their mechanism often involves interaction with and disruption of the bacterial membrane. nih.gov

Research into bis-cyclic guanidines has yielded compounds with potent activity. For instance, derivatives featuring a 3-phenylpropyl group attached to the guanidine nitrogen atoms showed significant antimicrobial effects, attributed to an enhanced interaction with the bacterial membrane. nih.gov One such compound displayed a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL against Clostridium difficile. nih.gov Further modifications, such as replacing the 3-phenylpropyl group with other hydrophobic chains, have led to compounds with remarkable, broad-spectrum activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have also investigated polyguanidines, such as CatDex, which showed antimicrobial activity against oral pathogens Streptococcus mutans and Porphyromonas gingivalis with an MIC of 50 μmoL L-1 for both. nih.gov

Table 1: Antimicrobial Activity of Selected Guanidine Compounds

| Compound/Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Bis-cyclic guanidine with 3-phenylpropyl group | Clostridium difficile | Potent activity with MIC = 1.0 μg/mL. | nih.gov |

| Bis-cyclic guanidine (Compound 5) | Gram-positive & Gram-negative bacteria | MICs < 3.0 μg/mL against most tested strains. | nih.gov |

| CatDex (a polyguanidine) | Streptococcus mutans, Porphyromonas gingivalis | MIC = 50 μmoL L-1 for both strains. | nih.gov |

| Labdane diterpenoid guanidines | Gram-positive & Gram-negative bacteria, Candida albicans | Showed both antibacterial and fungicide action. | cnr.it |

| Alkyl guanidines (Dodecylguanidine acetate) | Bacteria, Fungi, Viruses | Exhibits broad-spectrum killing or inhibiting effects. | purkh.com |

| Aryl guanidines (Chlorhexidine) | Bacteria, Fungi, Viruses | Widely used antiseptic with broad-spectrum activity. | mdpi.compurkh.com |

The antiviral potential of guanidine compounds has been recognized for decades. Early research found that soluble guanidine salts could inhibit the cytopathic effect of poliovirus in cell cultures. nih.gov This activity was also observed in subsequent in vivo experiments with poliovirus-infected monkeys. nih.gov

More recent investigations have focused on other viral targets. researchgate.net Novel amidinourea and guanidine derivatives have been synthesized and evaluated for their activity against the Hepatitis C Virus (HCV). researchgate.net Some of these compounds were found to inhibit HCV in the micromolar range, acting on the early stages of the viral replication cycle. researchgate.net In the context of the SARS-CoV-2 pandemic, a comprehensive in silico screening of marine polycyclic guanidine alkaloids was conducted against five different viral proteins. nih.gov This virtual screening identified promising binding affinities for several guanidine alkaloids, particularly pentacyclic structures like crambescidin 786 and crambescidin 826, suggesting their potential as leads for further investigation against SARS-CoV-2. nih.gov

Guanidine derivatives constitute a promising class of potential anticancer agents. researchgate.nettandfonline.com Their mechanisms of action can be diverse, including the induction of DNA damage and interaction with critical cellular enzymes. nih.govnih.gov For example, the guanidine-reactive agent phenylglyoxal (B86788) has been shown to induce DNA damage, trigger the formation of topoisomerase-DNA complexes, and cause apoptosis in cancer cells. nih.gov

Platinum(II) complexes incorporating guanidine ligands have been synthesized and studied for their antitumor properties. nih.gov Certain trans- and cis-isomers of these complexes demonstrated the ability to significantly alter the secondary structure of DNA, which is a possible critical target for their cytotoxic effects. nih.gov In other studies, novel diaryl guanidinium derivatives were developed and showed cytotoxicity in the low micromolar range against various cancer cell lines, including promyelocytic leukaemia (HL-60), breast carcinoma (MCF-7), and colorectal carcinoma (HCT116). mdpi.com The antitumor activity of some C-28 guanidine-functionalized triterpene acid derivatives has been linked to the induction of cell cycle arrest and apoptosis. nih.gov

Table 2: Anticancer Activity of Selected Guanidine Derivatives

| Compound/Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Guanidine platinum(II) complexes | Various | Altered DNA secondary structure, indicating DNA as a potential target. | nih.gov |

| 3,4′-Substituted diaryl guanidinium derivatives | HL-60, MCF-7, HeLa, HCT116 | Inhibited cell proliferation in the low μM range. | mdpi.com |

| C-28 Guanidine-functionalized triterpene acids | Jurkat | Activity mediated by induction of S-phase cell cycle arrest and apoptosis. | nih.gov |

| Phenylglyoxal | Lung cancer (A549) | Induced DNA damage and apoptosis; more cytotoxic to cancer cells than normal fibroblasts. | nih.gov |

| 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidines | HCT-116, HeLa, MCF-7 | Displayed prominent cytotoxic effects with IC50 values as low as 6-14 μM. | nih.gov |

Guanidine alkaloids, particularly those isolated from marine organisms, are a rich source of compounds with potent antiparasitic activity. mdpi.comresearchgate.net Batzelladines, a class of guanidine alkaloids from marine sponges, have shown significant activity against parasites responsible for malaria, leishmaniasis, and Chagas disease. researchgate.netacs.orgnih.gov

Batzelladines F and L exhibited potent antiplasmodial activity against Plasmodium falciparum, including resistant strains, and also showed ex vivo activity against clinical isolates of P. falciparum and P. vivax. acs.org Synthetic analogues of marine guanidine alkaloids have been tested against Leishmania infantum and Trypanosoma cruzi. nih.govnih.gov These compounds were found to be more toxic to the intracellular amastigote form of the Leishmania parasite than the promastigote form. nih.gov The mechanism of action for some of these analogues involves inducing depolarization of the parasite's mitochondrial membrane potential and increasing reactive oxygen species levels. nih.gov This body of research highlights the potential of guanidine-containing scaffolds in the development of new treatments for neglected tropical diseases. unesp.br

Specific Pharmacological Target Identification and Elucidation

The phenylpropyl structural motif is significant in medicinal chemistry, and when combined with a guanidine core, it can confer specific affinities for various pharmacological targets. The compound 1-(3-Phenylpropyl)guanidine and its close analogues have been investigated primarily in the context of receptor ligand studies.

Histamine (B1213489) Receptors: Derivatives of this compound have been synthesized and evaluated as ligands for histamine receptors. In a series of cyanoguanidines designed as histamine H₂ receptor agonists, the introduction of a 3-phenylpropyl group was a key structural feature. uni-regensburg.de Specifically, compounds such as 2-Cyano-1-[3-(1H-imidazol-4-yl)propyl]-3-(3-phenylpropyl)guanidine were synthesized. uni-regensburg.de Further research identified 2-Carbamoyl-1-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenylpropyl)guanidine (UR-PI97) as a highly potent and selective inverse agonist for the human histamine H₃ receptor (hH₃R). ebi.ac.uknih.gov This highlights the role of the 3-phenylpropyl substituent in directing the pharmacological activity of the guanidine core towards specific histamine receptor subtypes.

Table 3: Activity of Phenylpropyl-Guanidine Derivatives at Histamine Receptors

| Compound | Target Receptor | Activity Profile | Reference(s) |

|---|---|---|---|

| 2-Cyano-1-[3-(1H-imidazol-4-yl)propyl]-3-(3-phenylpropyl)guanidine | Histamine Receptors | Synthesized as part of a series of H₂R agonists. | uni-regensburg.de |

| 2-Carbamoyl-1-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenylpropyl)guanidine (UR-PI97) | Human Histamine H₃ Receptor (hH₃R) | Highly potent and selective inverse agonist (pKB = 8.42). | ebi.ac.uknih.gov |

| 2-Cyano-1-[4-(1H-imidazol-4-yl)phenyl]-3-(3-phenylpropyl)guanidine | Histamine Receptors | Synthesized and evaluated as an H₄R ligand. | uni-regensburg.de |

Sigma Receptors: Sigma (σ) receptors are a unique class of proteins, with subtypes σ₁ and σ₂, that have been implicated in various neurological functions. wikipedia.org Guanidine derivatives are among the well-known ligands for these receptors; for instance, 1,3-di(2-tolyl)guanidine (DTG) is a non-selective σ receptor agonist. nih.govplos.orgnih.gov The 3-phenylpropyl moiety is also a feature of several potent sigma receptor ligands. The selective σ₁ receptor agonist SA4503 is 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, demonstrating the importance of the phenylpropyl group for high-affinity binding. nih.govplos.orgfrontiersin.org Another compound, UMB23 (1-(3-phenylpropyl)piperidine), was characterized as a σ receptor agonist. nih.gov The established activity of both the guanidine core (e.g., DTG) and the 3-phenylpropyl substituent (e.g., in SA4503 and UMB23) at sigma receptors suggests that this compound is a compound of interest for potential interactions with these targets.

Enzyme Inhibition Mechanisms (e.g., Cysteine Proteases, Signal Peptidases)

The guanidine moiety is a versatile functional group found in various enzyme inhibitors. ontosight.aid-nb.info However, specific research directly implicating this compound in the inhibition of cysteine proteases or signal peptidases is not extensively documented in publicly available literature. Guanidine-containing compounds have been investigated as potential inhibitors of these enzyme classes, highlighting a possible area for future research.

For instance, the essential signal peptidase IB (SpsB) has been identified as the target of a guanidinium-based antibiotic, L15, in Staphylococcus aureus. d-nb.info Inhibition of this enzyme, which is crucial for bacterial protein secretion and viability, leads to cell death, making it an attractive antibacterial target. d-nb.infodrugbank.com Similarly, various compounds are known to inhibit cysteine proteases through mechanisms like covalent modification of the active site cysteine residue. nih.gov While these examples establish the potential of guanidine derivatives as enzyme inhibitors, further studies are required to determine if this compound itself exhibits such activities and by what mechanisms.

Mitochondrial Oxidative Phosphorylation Inhibition Research

Research into guanidine derivatives, such as the related biguanides metformin (B114582) and phenformin, has established their role as inhibitors of mitochondrial respiration. lu.se These compounds are known to primarily target Complex I of the electron transport chain, leading to decreased oxygen consumption and reduced ATP synthesis. lu.se This inhibition of oxidative phosphorylation (OXPHOS) is a key aspect of their biological effect. nih.govuc.pt

Patents have described guanidine compounds, structurally related to this compound, as inhibitors of the mitochondrial F1F0-ATPase (ATP synthase). google.com This enzyme is responsible for the final step of ATP production through oxidative phosphorylation. Inhibition of F1F0-ATPase directly disrupts the cell's primary energy supply. The investigation of these related compounds suggests that the phenylpropyl guanidine scaffold may be a promising structure for modulating mitochondrial function, although direct studies on this compound's specific effects on mitochondrial oxygen consumption or ATP production are not detailed in the reviewed sources.

Research into Other Identified Biological Targets

Beyond enzyme and mitochondrial inhibition, research has identified other specific molecular targets for derivatives of this compound, pointing to its potential as a versatile pharmacological scaffold.

Histamine H3 Receptor (hH3R) Inverse Agonism A notable discovery was the identification of 2-Carbamoyl-1-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenylpropyl)guanidine, a derivative of the core compound, as a highly potent and selective inverse agonist for the human histamine H3 receptor (hH3R). ebi.ac.uknih.govresearchgate.net An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This particular derivative demonstrated significant potency with over 300-fold selectivity over other histamine receptor subtypes. ebi.ac.uknih.gov

Activity of a this compound Derivative at the Histamine H3 Receptor

| Compound | Target | Activity | Potency (pKB) | Source |

|---|---|---|---|---|

| 2-Carbamoyl-1-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenylpropyl)guanidine | hH3R | Inverse Agonist | 8.42 | ebi.ac.uknih.govlookchem.com |

FOXO3 Transcription Factor Inhibition Another area of research has focused on structurally related phenylpyrimidinylguanidines as inhibitors of the Forkhead box O3 (FOXO3) transcription factor. nih.govacs.org FOXO3 is involved in regulating cellular processes like apoptosis and resistance to chemotherapy, making it a target in cancer research. nih.govacs.org These guanidine derivatives have been shown to inhibit FOXO3-induced gene transcription, with some compounds active in the submicromolar range. nih.gov The proposed mechanism involves the compound binding directly to the DNA-binding domain (DBD) of FOXO3, thereby blocking its interaction with target DNA and preventing the transcription of genes involved in its physiological program. nih.govacs.org

Inhibitory Activity of Phenylpyrimidinylguanidine Derivatives against FOXO3

| Compound Class | Target | Mechanism | Activity Range | Source |

|---|---|---|---|---|

| Phenylpyrimidinylguanidines | FOXO3 | Inhibition of FOXO3-induced gene transcription by blocking the DNA-binding domain. | Submicromolar to low micromolar IC50 | nih.govacs.orgresearchgate.net |

Mechanistic Studies of 1 3 Phenylpropyl Guanidine S Actions

Molecular Interaction Mechanisms

At the molecular level, the activity of 1-(3-Phenylpropyl)guanidine is dictated by its distinct chemical structure, which facilitates a range of interactions. The positively charged guanidinium (B1211019) group and the nonpolar phenylpropyl tail are key to its function.

The guanidinium group of this compound is a critical feature, capable of engaging in multiple non-covalent interactions. At physiological pH, this group is protonated, forming a guanidinium cation. d-nb.info This positive charge allows for strong electrostatic interactions and hydrogen bonding with negatively charged molecules, particularly oxoanions like carboxylates, phosphates, and sulfates. raineslab.com The guanidinium moiety can act as a hydrogen bond donor in multiple directions. nih.gov

The stability of these interactions is significant. Theoretical studies on the guanidinium cation's complexes with DNA and RNA nucleobases have analyzed the interplay between hydrogen bonds and cation-π interactions. nih.gov The guanidinium group is known to form particularly strong, bidentate hydrogen bonds with oxoanions, which is a key feature of the interactions between arginine-rich peptides and cell surfaces. raineslab.com The high pKa of guanidine (B92328) (13.6) facilitates the recognition of acids through charge-assisted hydrogen bonding. researchgate.net Furthermore, the 3-phenylpropyl substituent introduces the potential for hydrophobic and cation-π interactions, where the cationic guanidinium group interacts with the electron-rich π systems of aromatic rings in biological molecules. psu.edumdpi.com

Table 1: Summary of Non-Covalent Interactions of the Guanidinium Group

| Interaction Type | Interacting Partner | Description | Source |

|---|---|---|---|

| Hydrogen Bonding | Oxoanions (Carboxylates, Phosphates) | The protonated guanidinium group acts as a strong hydrogen bond donor, often forming stable, bidentate bonds with negatively charged oxygen atoms. | raineslab.comrsc.org |

| Anion Binding | Negatively Charged Anions | Strong electrostatic attraction between the positively charged guanidinium cation and various biological anions. | d-nb.inforaineslab.com |

| Cation-π Interactions | Aromatic Rings (e.g., in amino acids) | The guanidinium cation interacts favorably with the electron-rich π cloud of aromatic systems. | nih.govmdpi.com |

| Hydrophobic Interactions | Nonpolar moieties | The 3-phenylpropyl group can engage in hydrophobic interactions within protein pockets or lipid membranes. | psu.edu |

The non-covalent interaction capabilities of this compound enable it to bind to biological macromolecules like proteins and nucleic acids. The guanidinium group is fundamental to the interaction of many proteins with RNA and DNA. nih.govnih.gov Arginine, with its guanidinium side chain, frequently appears in the RNA-binding domains of proteins, where it can form electrostatic interactions with the phosphate (B84403) backbone and hydrogen bonds with the bases. nih.gov

Theoretical studies confirm that the guanidinium cation can form stable complexes with all five DNA and RNA nucleobases. nih.gov Guanidine-based compounds are recognized as effective binders to the minor groove of DNA. nih.gov In the context of proteins, the guanidinium ion shows a high propensity to interact with acidic amino acids such as aspartate and glutamate (B1630785), forming exceptionally tight interactions. rsc.org It also engages in cation-π interactions with aromatic amino acids. mdpi.com

Molecular modeling of a related compound featuring a 3-phenylpropyl substituent revealed that this group can embed in specific cavities within a protein's active site. psu.edu Specifically, the 3-phenylpropyl moiety was found to have considerable interactions with residues such as Isoleucine 427 (I427), Proline 431 (P431), and Lysine 432 (K432) in the 430-loop of influenza virus neuraminidase. psu.edu Furthermore, compounds with a guanidine group can interact with complex protein-DNA structures; for instance, the guanidine-reactive agent phenylglyoxal (B86788) has been shown to induce the formation of topoisomerase-DNA complexes. nih.gov

Cellular and Subcellular Mechanisms

The interactions of this compound at the molecular level translate into significant effects on cellular processes, including its ability to enter cells, induce stress pathways, and alter core metabolic functions.

The entry of guanidinium-containing compounds into cells is often mediated by their positive charge and ability to interact with the cell membrane. Guanidinium compounds have been noted to enhance cellular accumulation. d-nb.info The cellular uptake of arginine-rich cell-penetrating peptides, for example, is driven by the strong interactions of their guanidinium groups with anions on the cell surface, leading to uptake via direct translocation across the membrane or through endocytosis. raineslab.com

Studies on the permeability of related compounds provide insight into the role of the 3-phenylpropyl group. In a comparative study using Madin-Darby Canine Kidney (MDCK) cells, a phosphonate (B1237965) monoester with a 3-phenylpropyl substituent (compound 4f) was found to be less permeable than a similar compound with a more lipophilic hexyl group. psu.edu This suggests that while the phenylpropyl group contributes to lipophilicity, other structural factors also play a significant role in the rate of cellular uptake. psu.edu A potential mechanism for the uptake of related guanidine compounds is through transporters like the Organic Cation Transporter 1 (OCT1), which facilitates the entry of various cationic molecules into cells. nih.gov

Table 2: Comparative Cellular Permeability in MDCK Cells

| Compound Substituent | Relative Permeability | Observation | Source |

|---|---|---|---|

| Hexyl (4e) | High | Showed significantly higher cell permeability in the first 10 minutes. | psu.edu |

| 3-Phenylpropyl (4f) | Moderate | Less permeable than the hexyl compound, but more permeable than the ethyl compound. | psu.edu |

| Ethyl (4c) | Low | Exhibited lower permeability compared to the hexyl and 3-phenylpropyl analogues. | psu.edu |

A key mechanism of action for certain guanidine compounds is the induction of cellular stress, which can lead to programmed cell death, or apoptosis. nih.gov Oxidative stress, an imbalance of reactive oxygen species (ROS) and antioxidants, is a known trigger for apoptosis. nih.govplos.org Guanidine-containing compounds can induce apoptosis through various pathways. For instance, polyhexamethylene guanidine phosphate (PHMG-P) has been shown to induce endoplasmic reticulum stress, which in turn activates the apoptotic pathway in lung epithelial cells. mdpi.com

The induction of apoptosis often involves the activation of a cascade of enzymes called caspases. plos.org High levels of oxidative stress can disrupt mitochondrial function, leading to the release of factors that activate these caspases and commit the cell to apoptosis. nih.govmdpi.com Research indicates that guanidine compounds, including by extension this compound, are being investigated for their ability to inhibit mitochondrial oxidative phosphorylation (OXPHOS). google.comgoogle.com The inhibition of this crucial energy-producing pathway can lead to an energy crisis and increased oxidative stress, thereby inducing apoptosis. google.com

A significant finding is the ability of this compound and related compounds to reprogram cellular metabolism. google.comgoogle.com This is closely linked to their effects on mitochondria. Cancer cells, for example, exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.govfrontiersin.org

Patented research explicitly describes the use of guanidine compounds, noted for their ability to inhibit mitochondrial oxidative phosphorylation (OXPHOS), for the purpose of reprogramming cellular metabolism. google.comgoogle.com By inhibiting OXPHOS, these compounds force a metabolic shift in cells. This inhibition can create an "energy crisis" or prevent the growth of cell populations that are dependent on this metabolic pathway. google.com This mechanism is particularly relevant in cancer therapy, where targeting the unique metabolic state of tumor cells is a promising strategy. google.comnih.gov The reprogramming of cellular metabolism represents a central aspect of the therapeutic potential being explored for this class of guanidine compounds. google.comgoogle.com

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from the 1-(3-phenylpropyl)guanidine core are profoundly influenced by the nature and position of various substituents. Modifications have been explored on the phenyl ring, the propyl chain, and the guanidine (B92328) group itself, each yielding critical insights into the structural requirements for specific biological targets.

Research into histamine (B1213489) H2 receptor agonists, for example, has provided a clear picture of how substitutions on the phenyl ring modulate activity. In a series of phenyl(pyridylalkyl)guanidines, which share a core structure similar to this compound, the introduction of halogen substituents on the phenyl ring was found to significantly enhance H2-agonistic potency. Specifically, halogen atoms placed in the meta or para position increased activity by two- to four-fold in the isolated, spontaneously beating guinea pig right atrium model. nih.gov The para-fluoro substituent was identified as optimal for both H2 agonism and H1 antagonism. nih.gov Further enhancement of H2 activity was achieved with di-substitution, as seen with 3,4-difluoro, 3,5-difluoro, and 3,4-dichloro analogs. nih.gov

The substitution pattern on the guanidine nitrogen atoms is also a critical determinant of activity. For instance, in studies on guanidine derivatives affecting norepinephrine (B1679862) release, N,N-dimethylguanidine was found to enhance release, whereas N,N'-dimethylguanidine was inactive, highlighting the importance of the substitution pattern on the nitrogen atoms. nih.gov Similarly, the introduction of electron-withdrawing groups like cyano or acyl onto the guanidine moiety can considerably decrease its basicity, which in turn affects its interaction with biological targets. sci-hub.se This is exemplified in the development of histamine H4 receptor (H4R) agonists, where N-acylated or N-cyanoguanidine derivatives of histamine were explored. uni-regensburg.de For instance, 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine was identified as a potent and selective H4R agonist.

Table 1: Impact of Phenyl Ring Halogenation on Histamine H2 Receptor Agonist Activity

This table summarizes the effect of halogen substituents on the phenyl ring of phenyl(pyridylalkyl)guanidines on their H2-agonistic potency in the guinea pig right atrium model.

| Substituent (Position) | Relative Potency Increase | Optimal for H1 Antagonism |

| Halogen (meta or para) | 2-4 fold | - |

| p-Fluoro (para) | Optimal | Yes |

| 3,4-Difluoro | Further Increase | - |

| 3,5-Difluoro | Further Increase | - |

| 3,4-Dichloro | Further Increase | - |

Table 2: Influence of Guanidine Substitution on Norepinephrine Release

This table shows the differential effects of methyl substitution patterns on the guanidine group on the evoked release of norepinephrine.

| Guanidine Derivative | Effect on Norepinephrine Release |

| Guanidine | Enhanced |

| Methylguanidine | Enhanced |

| N,N-Dimethylguanidine | Enhanced (2- to 3-fold) |

| N,N'-Dimethylguanidine | No effect |

| Propylguanidine | No effect; blocked guanidine's effect |

Correlation Between Structural Features and Pharmacological Profile

The three-carbon propyl chain connecting the phenyl ring to the guanidine group appears to be an optimal linker for certain biological activities. Studies on phenyl(pyridylalkyl)guanidines as H2 agonists revealed that compounds with a three-membered carbon chain exhibited the highest potency. nih.gov This suggests that the spatial distance and orientation afforded by the propyl linker are crucial for effective interaction with the receptor binding site.

Replacing the phenyl ring with other cyclic moieties has also been shown to be a viable strategy for modulating activity. For example, in the development of histamine H2 receptor agonists, replacing a phenyl ring with a cyclohexyl ring was a key modification in compounds like N1-(3-Cyclohexylbutanoyl)-N2-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-AK57), which was identified as a potent partial agonist for the human H1 receptor and a highly potent agonist for the H2 receptor. psu.edu This indicates that while an aromatic ring is not always essential, a lipophilic carbocycle is a key feature for activity.

Furthermore, introducing rigidity into the molecular backbone can dramatically alter the pharmacological profile. A compelling example comes from research that began with flexible histamine H3 receptor antagonists. By replacing a flexible alkyl chain with a more rigid p-phenylene or 1,4-cyclohexylene group, researchers inadvertently created potent antagonists for muscarinic M2 and M4 receptors. This shift in selectivity underscores how conformational constraint can redirect a ligand from one receptor family to another, even when the key pharmacophoric groups like guanidine are retained.

The Guanidine Moiety as a Key Pharmacophore in Bioactive Molecules

The guanidine group is a privileged structural motif in medicinal chemistry, largely due to its unique chemical properties that make it an effective pharmacophore for a multitude of biological targets. sci-hub.senih.gov Its significance stems from its strong basicity and its ability to exist in a protonated, positively charged guanidinium (B1211019) state at physiological pH. d-nb.info

This protonated form is stabilized by resonance, delocalizing the positive charge over three nitrogen atoms. This feature allows the guanidinium cation to act as a versatile hydrogen bond donor, forming strong, bidentate hydrogen bonds with negatively charged groups such as carboxylates and phosphates, which are common in the binding sites of proteins and enzymes. d-nb.info This robust interaction is a cornerstone of its function in molecular recognition. For example, modeling studies of cyanoguanidine-type histamine H4 receptor agonists suggest that the guanidine moiety forms critical charge-assisted hydrogen bonds with conserved aspartate residues in the receptor binding pocket.

The guanidine functional group is found in a wide range of natural products and synthetic drugs, demonstrating its broad utility. d-nb.info Its presence is crucial for the activity of compounds targeting a diverse set of biological systems, including receptors, enzymes, and ion channels. The inherent properties of the guanidine group make it a powerful tool for medicinal chemists to anchor ligands to their biological targets, and its incorporation into the 1-(3-phenylpropyl) scaffold has proven to be a fruitful strategy in the discovery of novel bioactive molecules.

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For 1-(3-Phenylpropyl)guanidine, a typical docking study would involve preparing a 3D structure of the ligand and a 3D structure of a potential protein target. The guanidine (B92328) group, being basic and capable of forming strong hydrogen bonds and salt bridges, is a key pharmacophoric feature. Docking simulations would explore how this group, along with the hydrophobic phenylpropyl tail, fits into the binding site of a receptor.

The process would generally follow these steps:

Target Selection and Preparation: A biologically relevant target would be chosen, for instance, a receptor or enzyme where guanidine-containing molecules have shown activity. The 3D structure of this target would be obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: A 3D model of this compound would be generated and its energy minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock, a virtual screening would be performed to place the ligand into the defined binding site of the target. The program would generate multiple possible binding poses.

Scoring and Analysis: These poses would be ranked based on a scoring function that estimates the binding affinity. The best-scoring poses would then be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on other guanidine-containing ligands have shown that the guanidinium (B1211019) group often forms charge-assisted hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a binding pocket.

Table 1: Hypothetical Docking Interaction Analysis for this compound

This table illustrates the type of data a docking study would generate. The interactions are hypothetical and based on common binding patterns of similar functional groups.

| Interacting Residue (Target) | Atom/Group on Ligand | Interaction Type | Distance (Å) |

| Aspartic Acid (ASP) 104 | Guanidine -NH2 | Hydrogen Bond, Salt Bridge | 2.8 |

| Glutamic Acid (GLU) 199 | Guanidine -NH | Hydrogen Bond | 3.1 |

| Phenylalanine (PHE) 258 | Phenyl Ring | π-π Stacking | 4.5 |

| Leucine (LEU) 260 | Propyl Chain | Hydrophobic | 3.9 |

| Tryptophan (TRP) 310 | Phenyl Ring | Hydrophobic (π-Alkyl) | 4.8 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility both in solution and when bound to a target. Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds.

An MD simulation of this compound, either alone in a simulated solvent environment or as part of a ligand-protein complex, would involve:

System Setup: The molecule would be placed in a simulation box, typically filled with water molecules to mimic physiological conditions.

Simulation Run: The simulation would calculate the forces on each atom and how those forces affect the atoms' positions over a series of very small time steps. This generates a trajectory of the molecule's movements.

Analysis: The trajectory is then analyzed to understand various properties, such as:

Conformational Changes: Identifying the most stable conformations and the energy barriers between them. The flexibility of the phenylpropyl chain and the orientation of the guanidine group would be of particular interest.

Stability of Binding: If simulated as a complex, MD can assess the stability of the interactions predicted by docking. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to evaluate the stability of the ligand in the binding site and the flexibility of different parts of the molecule, respectively.

Table 2: Illustrative Conformational Analysis Data for this compound

This table represents the kind of output that would be derived from a conformational analysis, showing key dihedral angles that define the molecule's shape and their relative energies. The values are for illustrative purposes only.

| Conformer | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Extended) | 178° | 180° | 0.0 | 65 |

| 2 (Gauche) | 65° | 179° | 1.2 | 25 |

| 3 (Folded) | 70° | 75° | 2.5 | 10 |

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules in great detail. These methods can elucidate reaction mechanisms, predict spectroscopic properties, and calculate various molecular properties with high accuracy.

For this compound, quantum chemical calculations, often using Density Functional Theory (DFT), could be employed to:

Determine Electronic Properties: Calculate properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP, for example, would visually confirm the electron-rich nature of the guanidine group, highlighting its potential for electrostatic and hydrogen-bonding interactions.

Elucidate Reaction Mechanisms: Investigate the mechanisms of potential reactions, such as protonation/deprotonation of the guanidine group or its involvement in catalytic cycles if it were to bind to an enzyme. Calculations can determine the structures of transition states and the energy barriers for different reaction pathways. For instance, studies on the decomposition of unsubstituted guanidine have used quantum chemistry to map out potential energy surfaces and identify the most likely reaction pathways. ajol.info

Table 3: Example of Computed Quantum Chemical Properties for this compound

This table shows representative data that would be generated from quantum chemical calculations. These values are essential for understanding the molecule's intrinsic reactivity and electronic character. The data presented is hypothetical.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Proton Affinity | 250 kcal/mol | Quantifies the basicity of the guanidine group. |

Chemical Biology Applications and Research Tools

Development as Probes for Biological Systems and Target Identification

The development of small molecules as probes is crucial for understanding complex biological processes and for identifying new therapeutic targets. researchgate.net Guanidine-containing compounds, including 1-(3-Phenylpropyl)guanidine, are valuable scaffolds in this area due to their ability to interact with various biological molecules. ontosight.ainih.gov

Probes for Biological Imaging and Sensing:

Fluorescent probes are instrumental in visualizing and quantifying biological events in living cells. rsc.org While specific research on fluorescently labeling this compound is not extensively documented in the provided results, the general strategy involves conjugating a fluorophore to the guanidine (B92328) scaffold. This approach has been successfully applied to other guanidine derivatives to create probes for various biological targets. For instance, fluorescently labeled guanidinium (B1211019) compounds have been synthesized to act as imaging agents for neuroblastoma cells by targeting the norepinephrine (B1679862) transporter (NET). nih.gov The design of such probes often involves creating derivatives that retain affinity for the target while incorporating a fluorescent reporter group. nih.gov

Target Identification:

A significant challenge in chemical biology is identifying the specific molecular targets of bioactive small molecules. mdpi.com Guanidine derivatives can be chemically modified to serve as probes for target identification through methods like photo-affinity labeling. mdpi.com This involves incorporating a photoreactive group and a tag (e.g., an alkyne for click chemistry) into the molecule. Upon binding to its target, the probe can be covalently cross-linked by UV light, and the tagged complex can then be isolated and identified using proteomic techniques. mdpi.com While direct application of this to this compound is not detailed, the principles are broadly applicable to this class of compounds.

Application in Cellular Delivery Systems (e.g., Cell-Penetrating Motifs)

The guanidinium group is a key feature of many cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes and delivering various cargo molecules into cells. mdpi.comnih.govnih.gov The positive charge of the guanidinium group at physiological pH is thought to facilitate interaction with the negatively charged cell surface, initiating uptake. mdpi.comnih.gov

Guanidinium-Rich Scaffolds for Cellular Uptake:

Mechanisms of Cellular Entry:

The precise mechanisms by which guanidinium-containing molecules enter cells are still under investigation but are believed to involve endocytosis and, in some cases, direct translocation across the membrane. nih.govnih.gov The interaction between the guanidinium groups and components of the cell membrane is a critical initial step. mdpi.com For some CPPs, this interaction can lead to the formation of transient pores or inverted micelles, allowing the molecule and its cargo to enter the cytoplasm. nih.govnih.gov

Below is a table summarizing the influence of different factors on the cellular uptake of guanidinium-rich compounds:

Role in Chemical Synthesis as Catalysts or Intermediates

Guanidine and its derivatives are versatile compounds in organic synthesis, serving as both catalysts and synthetic intermediates. ineosopen.orgresearchgate.net

Guanidines as Catalysts:

The strong basicity and low nucleophilicity of many guanidine derivatives make them effective catalysts in a variety of organic reactions. ineosopen.org They are particularly useful as non-nucleophilic strong bases that are soluble in organic solvents. ineosopen.org Chiral guanidine derivatives have been developed as highly efficient organocatalysts for asymmetric synthesis, enabling the formation of stereochemically defined products. ineosopen.orgrsc.org For example, chiral guanidine-amides have been used to catalyze cyclization reactions to produce lactones with high enantiomeric excess. rsc.org

Guanidines as Synthetic Intermediates:

This compound and related compounds can serve as valuable intermediates in the synthesis of more complex molecules. ontosight.ai The synthesis of substituted guanidines often involves the reaction of an amine with a guanylating agent. organic-chemistry.orggoogle.com For instance, this compound hydrochloride can be synthesized from 1-(3-phenylpropyl)amine and 1H-pyrazole-1-carboxamidine. raineslab.com It can also be used as a starting material for the synthesis of other compounds. For example, 1-(4-cyanophenyl)guanidine (B29434) has been used as a starting material in the synthesis of intermediates for pharmacologically active compounds. researchgate.net

The following table provides examples of reactions where guanidine derivatives are used as catalysts or intermediates:

Compound Names Mentioned

Preclinical Research Methodologies and Animal Models Focus on in Vitro and in Vivo Study Design

In Vitro Research Paradigms

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on biological targets.

Cell-Based Assays for Activity Evaluation

Cell-based assays are fundamental in determining the biological effects of 1-(3-Phenylpropyl)guanidine in a cellular context. These assays can measure a wide range of cellular processes and are crucial for initial activity screening and mechanism of action studies.

A variety of cell-based assays can be employed to evaluate the activity of guanidine-containing compounds. thermofisher.com These often begin with assessing the compound's impact on cell viability and proliferation to distinguish between cytotoxic effects and specific modulatory activity. thermofisher.com For instance, assays measuring metabolic activity, such as those using resazurin-based reagents, can quantify cell health. thermofisher.com

Should initial screens suggest a particular therapeutic area, more specific cell-based assays are utilized. For example, if antimicrobial activity is hypothesized, the compound would be tested against various bacterial strains, including multidrug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The ability of the compound to inhibit biofilm formation, a critical aspect of many persistent infections, can also be evaluated using cell-based systems. nih.gov

In the context of cancer research, cytotoxicity assays against various cancer cell lines are standard. nih.gov Furthermore, if the compound is thought to interact with specific signaling pathways, reporter gene assays or assays measuring the phosphorylation status of key proteins within those pathways can provide valuable mechanistic insights. plos.org For compounds potentially targeting neurological disorders, cell-based assays can measure parameters like neuronal calcium influx or the activity of specific receptors in cultured neurons. researchgate.net

Table 1: Examples of Cell-Based Assays Relevant for this compound Evaluation

| Assay Type | Purpose | Example Application |

| Cell Viability/Proliferation | To determine the general toxicity and effect on cell growth. | Quantify the number of viable cells after treatment with the compound. |

| Antimicrobial Susceptibility | To assess the ability to inhibit or kill bacteria. | Determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov |

| Anti-biofilm Assay | To evaluate the inhibition of biofilm formation. | Quantify the reduction in biofilm mass after treatment. nih.gov |

| Cytotoxicity Assay | To measure the ability to kill cancer cells. | Determine the IC50 (half-maximal inhibitory concentration) in different cancer cell lines. nih.gov |

| Reporter Gene Assay | To investigate the effect on specific signaling pathways. | Measure the expression of a reporter gene linked to a pathway of interest. |

| Calcium Imaging | To assess effects on neuronal activity. | Measure changes in intracellular calcium levels in response to the compound. researchgate.net |

Biochemical Assays for Target Validation and Mechanistic Studies

Biochemical assays are critical for identifying the direct molecular targets of this compound and elucidating its mechanism of action at a molecular level. These assays are performed in a cell-free system, using purified biological molecules like enzymes or receptors. drugtargetreview.com

If cell-based assays suggest that this compound has enzymatic inhibitory activity, biochemical assays are used to confirm this and determine the potency and mode of inhibition. For example, if the compound is hypothesized to be a kinase inhibitor, its effect on the activity of the purified kinase enzyme would be measured. plos.org Similarly, for compounds targeting proteases or other enzymes, specific activity assays are employed. sci-hub.se

Binding assays are another crucial type of biochemical assay. Radioligand binding studies, for example, can determine the affinity of this compound for specific receptors. researchgate.net Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on the binding kinetics of the compound to its target protein, offering insights into the association and dissociation rates. nih.govresearchgate.net Isothermal titration calorimetry (ITC) is considered a gold-standard method for determining the affinity of a compound for its target, as it directly measures the heat change upon binding. drugtargetreview.com

These biochemical approaches are essential for target validation, which is the process of confirming that the interaction of a compound with its molecular target leads to the desired therapeutic effect. innoserlaboratories.com

Table 2: Common Biochemical Assays for Target Validation

| Assay Type | Principle | Information Gained |

| Enzyme Inhibition Assay | Measures the effect of the compound on the activity of a purified enzyme. | Potency (e.g., IC50), mechanism of inhibition. drugtargetreview.comsci-hub.se |

| Radioligand Binding Assay | Competes with a radiolabeled ligand for binding to a target receptor. | Binding affinity (Ki). researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of the compound to an immobilized target. | Binding kinetics (kon, koff), affinity (KD). nih.govresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Binding affinity (KD), stoichiometry, thermodynamics. drugtargetreview.com |

| Differential Scanning Fluorimetry (DSF) | Measures the thermal stabilization of a protein upon ligand binding. | Target engagement. drugtargetreview.com |

In Vivo Preclinical Study Design Considerations

Animal Model Selection and Rationale in Preclinical Investigations

The selection of an appropriate animal model is a critical step in the preclinical evaluation of this compound. upenn.edu The chosen model should ideally replicate key aspects of the human condition or disease being studied. k-state.edu Rodents, such as mice and rats, are frequently used in initial preclinical studies due to their well-characterized genetics, ease of handling, and cost-effectiveness. facellitate.comresearchgate.net

The rationale for selecting a particular animal model depends on the therapeutic target. For instance, in cancer research, tumor cells can be implanted into immunocompromised mice (xenograft models) or genetically engineered mouse models (GEMMs) that spontaneously develop tumors can be used. mdpi.com For infectious diseases, animal models are infected with the relevant pathogen to assess the efficacy of antimicrobial compounds. nih.gov In the context of neurological disorders, there are various animal models that mimic aspects of conditions like stroke or neurodegenerative diseases. researchgate.net

The choice of species can also be influenced by metabolic similarities to humans. researchgate.net It is important to provide a clear scientific justification for the chosen animal model to ensure the relevance and translatability of the findings to humans. nih.gov

Table 3: Examples of Animal Models and Their Rationale

| Therapeutic Area | Animal Model | Rationale |

| Cancer | Xenograft mouse model | Allows for the study of human tumor growth in a living organism. mdpi.com |

| Infectious Disease | MRSA-infected thigh burden mouse model | To evaluate the in vivo efficacy of antibacterial agents against a clinically relevant pathogen. nih.gov |

| Neurological Disorders | Middle cerebral artery occlusion (MCAO) rat model | A common model for ischemic stroke to assess neuroprotective effects. researchgate.net |

| Metabolic Disorders | Genetically engineered mouse models | To study diseases with a strong genetic component, such as diabetes. |

Evaluation of Biological Distribution and Pharmacodynamics in Animal Systems

Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development as a potential therapeutic agent. Pharmacokinetic (PK) studies in animal models determine the concentration of the compound in the blood and various tissues over time after administration. nih.gov This information helps in understanding its bioavailability and half-life. nih.gov

Pharmacodynamic (PD) studies, on the other hand, investigate the relationship between the compound's concentration and its pharmacological effect. frontiersin.org This involves measuring a biological response, such as a change in a biomarker or a clinical sign, at different dose levels. nih.gov The integration of PK and PD data (PK/PD modeling) is essential for predicting the therapeutic window and for designing effective dosing regimens for potential human studies. frontiersin.org

For example, in a study investigating a guanidine (B92328) compound in a dog model of a neuromuscular disorder, researchers analyzed the plasma concentration of the drug over time and correlated it with the observed improvement in muscle function. nih.gov In another study, the PK/PD of colistin (B93849) in combination with a guanidine compound was evaluated in a broiler chicken model of intestinal infection. frontiersin.org

Advanced Research Techniques and Screening Platforms for Compound Evaluation

The field of drug discovery is continually evolving, with new technologies enabling more efficient and comprehensive evaluation of compounds like this compound. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. acs.orgmdpi.com This can be done using either biochemical or cell-based assays in a miniaturized, automated format. mdpi.com

Fragment-based screening is another powerful approach where smaller chemical fragments are screened for binding to the target protein. nih.govresearchgate.net Hits from a fragment screen can then be chemically elaborated to develop more potent lead compounds. nih.gov

Advanced analytical techniques are also playing an increasingly important role. For instance, liquid chromatography-mass spectrometry (LC-MS) based methods are used for the high-throughput screening and quantification of guanidino compounds in biological samples. nih.gov Chemical proteomics approaches can be employed to identify the cellular targets of a compound by using chemical probes to capture and identify binding partners from cell lysates. d-nb.info

These advanced platforms and techniques are instrumental in accelerating the drug discovery process, from initial hit identification to lead optimization and preclinical development. acs.org

Analytical Methodologies in 1 3 Phenylpropyl Guanidine Research

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural elucidation of 1-(3-Phenylpropyl)guanidine are accomplished using several spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms and their connectivity. For this compound, characteristic signals would include multiplets for the aromatic protons of the phenyl group, and distinct signals for the three methylene (B1212753) (-CH₂-) groups of the propyl chain. The protons on the guanidine (B92328) group would appear as broad signals due to nitrogen's quadrupolar moment and chemical exchange. A patent for a related compound, 1-(3-phenylpropyl)amine, shows the terminal methylene group adjacent to the amine at approximately 3.19 ppm, the central methylene group at 1.92 ppm, and the methylene group attached to the phenyl ring at 2.70 ppm. google.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Expected signals would correspond to the carbons of the phenyl ring, the three distinct propyl chain carbons, and the unique carbon atom of the guanidine group, which typically appears around 157 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands. Key vibrations include N-H stretching of the guanidine group (typically broad bands in the 3100-3500 cm⁻¹ region), C=N stretching of the guanidinium (B1211019) group (around 1670 cm⁻¹), and C-H stretching from the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively). researchgate.netvscht.cz

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org For this compound, electrospray ionization (ESI) is a common technique that would show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing losses of specific parts of the molecule, such as the phenylpropyl chain.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Phenyl Protons | Multiplet at ~7.2-7.4 ppm |

| Propyl Protons (-CH₂-) | Three distinct multiplets between ~1.8-3.3 ppm | |

| Guanidine Protons (-NH, -NH₂) | Broad singlets, variable chemical shift | |

| ¹³C NMR | Guanidine Carbon (C=N) | ~157 ppm |

| Phenyl Carbons | Multiple signals between ~126-142 ppm | |

| Propyl Carbons | Three distinct signals between ~30-40 ppm | |

| IR Spectroscopy | N-H Stretch | Broad bands at 3100-3500 cm⁻¹ |

| C-H Stretch (Aromatic/Aliphatic) | 3000-3100 cm⁻¹ / 2850-3000 cm⁻¹ | |

| C=N Stretch | ~1670 cm⁻¹ | |

| Mass Spectrometry (ESI-MS) | Molecular Ion | [M+H]⁺ peak corresponding to the molecular weight |

Chromatographic Separation and Detection Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common method employed for the analysis of guanidine compounds.

The choice of chromatographic mode depends on the physicochemical properties of the guanidine derivative. Due to the basic and polar nature of the guanidine group, several HPLC approaches can be utilized:

Reversed-Phase (RP-HPLC): This is a widely used technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com For basic compounds like this compound, mobile phase additives such as trifluoroacetic acid (TFA) or formic acid are often required to improve peak shape and retention. chromforum.org A gradient elution, typically with acetonitrile (B52724) and water, allows for the separation of compounds with a range of polarities. mdpi.com

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Since the guanidine group is protonated at neutral and acidic pH, cation-exchange chromatography is highly effective for separating guanidine compounds. nih.gov Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase. chromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Common detectors used with HPLC for the analysis of guanidine compounds include:

UV-Vis Detector: The phenyl group in this compound allows for detection by UV absorbance, typically around 210-230 nm. thermofisher.com

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used when the analyte lacks a UV chromophore. It is suitable for guanidine compounds, especially in the absence of a phenyl ring. chromforum.org

Fluorescence Detector: Derivatization with a fluorescent tag, such as ninhydrin (B49086) or benzoin, can significantly enhance sensitivity and selectivity, allowing for detection at very low concentrations. nih.govaau.dkresearchgate.net

Table 2: Typical HPLC Conditions for Guanidine Compound Analysis

| Parameter | Reversed-Phase HPLC | Ion-Exchange Chromatography |

|---|---|---|

| Stationary Phase | C18 or C8 column (e.g., Luna C18(2)) mdpi.com | Cation-exchange column (e.g., Dionex IonPac CS20) thermofisher.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or TFA chromforum.org | Aqueous buffer (e.g., monochloroacetate) with organic modifier (e.g., Methanol) nih.gov |

| Elution Mode | Gradient | Isocratic or Gradient (salt or pH) |

| Detection | UV (210-230 nm), ELSD, MS | UV, Fluorescence (post-column derivatization) nih.gov |

| Application | Purity testing, quantification | Analysis in complex matrices, separation of polar guanidines |

Advanced Quantitative Analysis Approaches in Biological Matrices

Quantifying this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the sample and the typically low concentrations of the analyte. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity. aau.dkresearchgate.net

The analytical workflow involves several key steps:

Sample Preparation: The primary goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and salts. sigmaaldrich.cn

Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins.

Solid-Phase Extraction (SPE): This is a more selective technique that can significantly clean up the sample and concentrate the analyte. sigmaaldrich.cnuoa.gr For guanidine compounds, cation-exchange SPE cartridges are often used to retain the positively charged analyte while allowing neutral and anionic interferences to pass through. nih.govethernet.edu.et The use of chaotropic agents like guanidine hydrochloride can be essential to release analytes from plasma proteins during extraction. nih.gov

LC-MS/MS Analysis:

Chromatography: A rapid HPLC or UHPLC separation is used to resolve the analyte from any remaining matrix components before it enters the mass spectrometer.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]⁺ of the guanidine compound.

Mass Analysis: A triple quadrupole mass spectrometer is most commonly operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise, enabling very low limits of quantification (LOQ), often in the low ng/mL or even sub-ng/mL range. researchgate.netresearchgate.net

The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters and validation for accuracy, precision, linearity, and matrix effects. researchgate.net

Table 3: Outline of an LC-MS/MS Method for Quantification in Biological Fluids

| Step | Technique/Method | Details |

|---|---|---|

| Sample Preparation | Protein Precipitation | Addition of acetonitrile or methanol to plasma/serum. |

| Solid-Phase Extraction (SPE) | Cation-exchange or mixed-mode cartridges for cleanup and concentration. nih.gov | |

| Liquid Chromatography | Column | Reversed-phase C18 (e.g., Acquity BEH C18) or HILIC. nih.gov |

| Mobile Phase | Gradient of acetonitrile and water with formic acid or ammonium (B1175870) formate. | |

| Mass Spectrometry | Ionization | Positive Electrospray Ionization (ESI+). |

| Analysis Mode | Multiple Reaction Monitoring (MRM). | |

| Quantification | Use of a stable isotope-labeled internal standard is recommended for highest accuracy. nih.gov |

Future Directions and Emerging Research Avenues for 1 3 Phenylpropyl Guanidine

Translational Research Prospects and Drug Design Optimization

The therapeutic potential of compounds featuring the 1-(3-phenylpropyl)guanidine moiety is a subject of growing interest, with translational prospects spanning oncology, infectious diseases, and neurology. The guanidine (B92328) group itself is a crucial component in many therapeutic agents, valued for its ability to participate in specific non-covalent binding and catalytic processes within biological systems. sci-hub.se At physiological pH, the guanidinium (B1211019) cation can form strong hydrogen bonds and interact with negatively charged protein residues, making it a valuable motif for drug design. d-nb.info

Optimization strategies focus on modifying the basic this compound structure to enhance potency, selectivity, and pharmacokinetic properties. One key area of translational research is in oncology. Guanidine derivatives are being investigated for their ability to inhibit mitochondrial oxidative phosphorylation (OXPHOS), a metabolic pathway that cancer cells can rely on for survival. google.com This approach aims to overcome the limitations of existing biguanide (B1667054) drugs like metformin (B114582), which have shown limited efficacy as anticancer agents. google.com

In the context of neuropharmacology, structure-activity relationship (SAR) studies on related molecules, such as piperidine (B6355638) analogues bearing a 1-(3-phenylpropyl) group, have yielded potent and selective ligands for the dopamine (B1211576) transporter (DAT). acs.org Molecular modifications of these analogues have led to compounds with significantly higher binding affinity and selectivity for DAT over the serotonin (B10506) transporter (SERT), highlighting a clear path for optimizing drugs aimed at neurological targets. acs.org

Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) studies are being applied to guide the synthesis of new derivatives with improved anticancer activity. nih.gov These models help predict the biological activity of novel, structurally similar compounds, streamlining the development process. nih.gov

Table 1: Therapeutic Targets and Drug Design Optimization Strategies

| Therapeutic Area | Potential Target | Optimization Strategy | Research Finding |

|---|---|---|---|

| Oncology | Mitochondrial Oxidative Phosphorylation (OXPHOS) | Development of novel guanidine compounds to reprogram cellular metabolism. google.com | Guanidine derivatives show potential as anticancer agents by inhibiting OXPHOS, offering an alternative to less effective biguanides. google.com |

| Infectious Disease | Bacterial Enzymes (e.g., CamA) | Modifying adenosine (B11128) analogues with a 3-phenylpropyl moiety. nih.gov | The addition of the 3-phenylpropyl group significantly increased inhibitor potency against the C. difficile enzyme CamA. nih.gov |

| Neurology | Dopamine Transporter (DAT) | Synthesis of piperidine analogues with the 1-(3-phenylpropyl) group. acs.org | Generated analogues with higher potency and selectivity for DAT compared to the parent compounds. acs.org |

| Oncology | Cancer Cell Proliferation | Application of QSAR models. nih.gov | QSAR models have been successfully developed to predict the anti-proliferative activity of new guanidine derivatives, aiding in the design of more effective agents. nih.gov |

Exploration of Novel Derivatives and Analogues for Enhanced Specificity

A primary focus of ongoing research is the rational design and synthesis of novel derivatives and analogues of this compound to achieve greater target specificity and therapeutic efficacy. The 3-phenylpropyl group itself has proven to be a critical component for enhancing biological activity, largely due to its hydrophobic nature which can improve interactions with bacterial membranes or specific hydrophobic pockets in target proteins. nih.govnih.gov

In the field of antibacterial drug discovery, researchers have incorporated the 3-phenylpropyl group into more complex structures. For instance, attaching this group to bis-cyclic guanidine scaffolds resulted in compounds with potent antimicrobial activity against Clostridium difficile and other multidrug-resistant bacteria. nih.govnih.gov These derivatives, such as compounds designated 5 and 6 in related studies, showed a marked increase in potency compared to analogues with smaller or less hydrophobic groups. nih.govnih.gov

Another innovative approach involves using the 3-phenylpropyl group as a key structural element in inhibitors of specific bacterial enzymes. In a study targeting the C. difficile DNA adenine (B156593) methyltransferase (CamA), an adenosine analogue was designed with a 3-phenylpropyl moiety at the adenine N6-amino group. nih.gov Structural analysis revealed that this group fits into a unique hydrophobic surface next to the adenosine binding site, leading to a significant increase in inhibitor potency. nih.gov

The versatility of the guanidine scaffold allows for its incorporation into a wide array of molecular frameworks. sci-hub.se Research has demonstrated the synthesis of guanidine derivatives with diverse substituents, including various aryl and alkyl groups, to fine-tune their biological profiles. google.comgoogle.com The exploration of these analogues is crucial for developing agents with high specificity, thereby minimizing off-target effects.

Table 2: Selected Derivatives and Analogues of this compound